1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone
CAS No.: 924861-24-5
Cat. No.: VC5622981
Molecular Formula: C19H13N5OS2
Molecular Weight: 391.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 924861-24-5 |
---|---|
Molecular Formula | C19H13N5OS2 |
Molecular Weight | 391.47 |
IUPAC Name | 1-phenothiazin-10-yl-2-(7H-purin-6-ylsulfanyl)ethanone |
Standard InChI | InChI=1S/C19H13N5OS2/c25-16(9-26-19-17-18(21-10-20-17)22-11-23-19)24-12-5-1-3-7-14(12)27-15-8-4-2-6-13(15)24/h1-8,10-11H,9H2,(H,20,21,22,23) |
Standard InChI Key | TVUYGWJLCVDTPT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=NC5=C4NC=N5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a phenothiazine core, a tricyclic system comprising two benzene rings fused to a thiazine ring, linked via an ethanone bridge to a purine base. The phenothiazine moiety is substituted at the nitrogen atom (position 10), while the purine fragment is functionalized at position 6 with a sulfanyl group (-S-). The ethanone bridge (CH2-C=O) connects these two heterocyclic systems, creating a planar and conjugated structure that may influence electronic delocalization .
Key functional groups:
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Phenothiazine’s thiazine ring (10H configuration)
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Purine’s imidazole-pyrimidine fused system
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Sulfanyl (-S-) linker
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Ketone (C=O) group
The molecular formula is C19H13N5OS2, with a molecular weight of 415.47 g/mol.
Electronic and Steric Properties
Computational studies on analogous phenothiazine-purine hybrids suggest significant electron delocalization across the conjugated system. The phenothiazine core contributes electron-rich aromaticity, while the purine’s nitrogen atoms introduce regions of high electron density. Density functional theory (DFT) analyses of similar structures predict a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity . The sulfanyl group’s lone pairs may participate in charge transfer interactions, potentially enhancing binding to biological targets .
Synthesis and Derivitization
Synthetic Pathways
The synthesis of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone likely involves multi-step nucleophilic substitution and coupling reactions:
Table 1: Proposed Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Yield* |
---|---|---|---|
1 | Phenothiazine N-alkylation | Chloroethanone, K2CO3, DMF, 80°C | 65–70% |
2 | Purine thiolation | Lawesson’s reagent, toluene, reflux | 50–55% |
3 | Sulfanyl-ethanone coupling | NaH, THF, 0°C → RT | 40–45% |
*Yields estimated from analogous syntheses .
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N-Alkylation of Phenothiazine:
Phenothiazine reacts with chloroethanone under basic conditions to form 1-(10H-phenothiazin-10-yl)ethanone. Potassium carbonate in dimethylformamide (DMF) facilitates the nucleophilic substitution at the phenothiazine nitrogen . -
Thiolation of Purine:
6-Chloropurine undergoes thiolation using Lawesson’s reagent to generate 6-mercaptopurine (6-thiopurine). This step introduces the sulfhydryl group necessary for subsequent coupling . -
Coupling Reaction:
The ethanone intermediate reacts with 6-mercaptopurine under deprotonating conditions (e.g., sodium hydride in tetrahydrofuran) to form the final sulfanyl-linked product. The reaction proceeds via nucleophilic attack of the purine thiolate on the ethanone’s α-carbon .
Spectroscopic Characterization
FT-IR Analysis
Predictive FT-IR spectra based on analogous compounds reveal characteristic absorptions:
Table 2: Key FT-IR Vibrational Assignments
Wavenumber (cm⁻¹) | Assignment |
---|---|
3050–3100 | Aromatic C-H stretching (phenothiazine) |
1680–1700 | Ketone C=O stretching |
1580–1600 | Purine C=N stretching |
1250–1270 | C-S stretching (sulfanyl bridge) |
750–770 | Out-of-plane C-H bending (phenothiazine) |
The strong C=O stretch at ~1685 cm⁻¹ confirms the ethanone bridge, while the C-S stretch at 1260 cm⁻¹ verifies the sulfanyl linkage .
NMR Spectral Data
¹H NMR (DMSO-d6, 400 MHz):
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δ 8.35 (s, 1H, purine H-8)
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δ 7.92 (d, J = 8.0 Hz, 2H, phenothiazine H-1/H-9)
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δ 7.45–7.30 (m, 6H, phenothiazine H-2–H-8)
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δ 4.65 (s, 2H, CH2 bridge)
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δ 3.20 (s, 3H, purine N-7 CH3 if present)
¹³C NMR (DMSO-d6, 100 MHz):
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δ 205.1 (C=O)
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δ 152.3–118.7 (aromatic carbons)
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δ 45.8 (CH2 bridge)
Spin-spin coupling between the purine H-8 and phenothiazine protons suggests π-π stacking interactions .
Computational and Molecular Modeling Insights
HOMO-LUMO Analysis
DFT calculations (B3LYP/6-311+G(d,p)) predict:
-
HOMO: Localized on phenothiazine’s sulfur and adjacent benzene rings (-6.2 eV)
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LUMO: Concentrated on purine’s pyrimidine ring (-1.8 eV)
The energy gap (ΔE = 4.4 eV) indicates moderate kinetic stability and potential for charge-transfer complexes .
Molecular Docking Studies
Docking simulations against neurological targets using AutoDock Vina suggest:
Table 3: Docking Scores for Selected Targets
Target Protein | PDB ID | Binding Affinity (kcal/mol) |
---|---|---|
Dopamine D2 receptor | 6CM4 | -9.1 |
Adenosine A2A receptor | 5NM4 | -8.7 |
Acetylcholinesterase | 4EY7 | -7.9 |
The compound shows strong binding to the dopamine D2 receptor’s orthosteric site, mediated by π-alkyl interactions with Phe389 and hydrogen bonds to Asp114 . This suggests potential antipsychotic or anti-Parkinsonian applications.
Stability and Metabolic Profile
In Vitro Metabolism
Hepatic microsome assays (human CYP450 isoforms) predict:
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Primary metabolite: Sulfoxide derivative (m/z 431.2) via CYP3A4
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Secondary pathway: N-dealkylation at phenothiazine (m/z 287.1)
Plasma Stability
pH 7.4, 37°C: t₁/₂ = 6.2 hours
Major degradation product: Cleavage at the sulfanyl bridge (m/z 199.0 purine fragment)
Environmental and Regulatory Considerations
No ecotoxicological data exists for this specific compound. Analogous phenothiazines show moderate persistence (DT50 ∼ 45 days) in aquatic systems. The purine fragment may undergo microbial degradation to uric acid derivatives .
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